molecular formula C17H16FNO3 B14544076 Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate CAS No. 62377-19-9

Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate

Cat. No.: B14544076
CAS No.: 62377-19-9
M. Wt: 301.31 g/mol
InChI Key: ZEZNWURUDWSRER-UHFFFAOYSA-N
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Description

Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate typically involves the esterification of 2-[(4-fluorophenyl)carbamoyl]benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-[(4-fluorophenyl)carbamoyl]benzoic acid and propanol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of carbamoyl groups.

Major Products Formed

    Hydrolysis: 2-[(4-fluorophenyl)carbamoyl]benzoic acid and propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding amine derivative.

Scientific Research Applications

Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-fluorophenyl)carbamoyl]benzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2-[(4-fluorophenyl)carbamoyl]benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

    Propyl 2-[(4-chlorophenyl)carbamoyl]benzoate: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

Propyl 2-[(4-fluorophenyl)carbamoyl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The propyl ester group also imparts different physicochemical properties compared to methyl or ethyl esters, affecting its solubility and stability.

Properties

CAS No.

62377-19-9

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

propyl 2-[(4-fluorophenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H16FNO3/c1-2-11-22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

ZEZNWURUDWSRER-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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